

Application Notes and Protocols: AC1903 for Rat Models of Kidney Disease

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AC1903

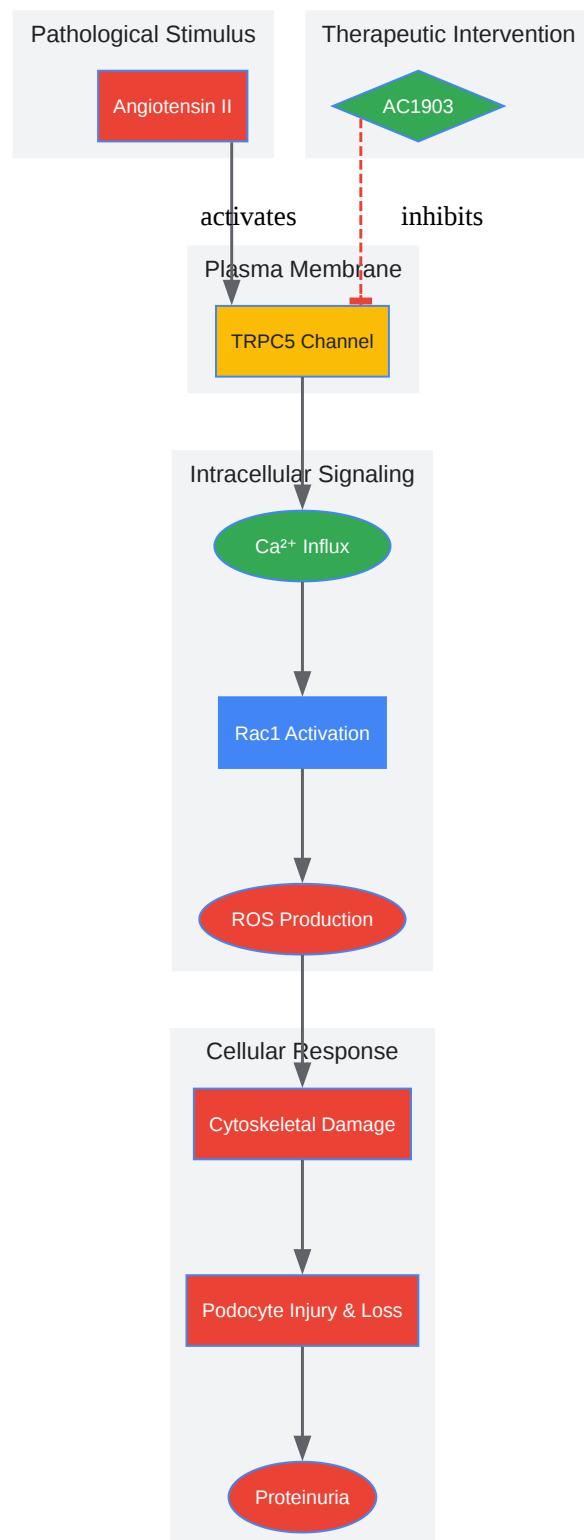
Cat. No.: B1664771

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC1903 is a small molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.^[1] TRPC5 channels are implicated in the pathogenesis of progressive kidney diseases, particularly those characterized by podocyte injury and proteinuria, such as Focal Segmental Glomerulosclerosis (FSGS).^{[2][3]} In podocytes, the activation of TRPC5 can lead to a cascade of events including Rac1 activation, increased production of reactive oxygen species (ROS), and subsequent cytoskeletal damage, ultimately resulting in podocyte loss and proteinuria.^[4] **AC1903** has been shown to selectively block TRPC5 channel activity, thereby protecting podocytes and ameliorating kidney damage in preclinical rat models of kidney disease.^{[2][3]}


These application notes provide a comprehensive overview of the recommended dosage, formulation, and experimental protocols for the use of **AC1903** in rat models of FSGS and hypertensive kidney disease.

Mechanism of Action

AC1903 is a selective inhibitor of the TRPC5 ion channel.^[1] In the context of kidney disease, pathological stimuli such as Angiotensin II can lead to the activation of TRPC5 channels in podocytes. This activation results in an influx of calcium, which in turn activates the small GTPase Rac1.^{[5][6]} Activated Rac1 promotes the production of reactive oxygen species

(ROS), leading to oxidative stress and subsequent damage to the intricate actin cytoskeleton of podocytes.^[4] This disruption of the cytoskeleton underlies podocyte effacement, detachment, and eventual loss, culminating in proteinuria and the progression of glomerulosclerosis. By inhibiting TRPC5, **AC1903** blocks this deleterious signaling cascade, thereby preserving podocyte structure and function.

TRPC5 Signaling Pathway in Podocyte Injury

[Click to download full resolution via product page](#)**Diagram 1.** TRPC5 Signaling Pathway in Podocyte Injury.

Recommended Dosage and Administration in Rat Models

Based on preclinical studies, the recommended dosage of **AC1903** for rat models of kidney disease is 50 mg/kg, administered via intraperitoneal (i.p.) injection twice daily.[2][7]

In Vivo Formulation

A recommended vehicle for the in vivo preparation of **AC1903** is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7][8]

Protocol for a 1 mL Working Solution (2.5 mg/mL):

- Prepare a stock solution of **AC1903** in DMSO at a concentration of 25 mg/mL.
- To prepare 1 mL of the final working solution, add 100 µL of the **AC1903** DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
- Add 50 µL of Tween-80 to the mixture and mix again until uniform.
- Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.[7]

It is recommended to prepare the working solution fresh on the day of use. If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[7]

Experimental Protocols for Rat Models of Kidney Disease

The following are detailed protocols for inducing two common rat models of proteinuric kidney disease in which **AC1903** has shown efficacy.

Hypertensive Kidney Disease Model (Dahl Salt-Sensitive Rat)

Animal Model: Male Dahl Salt-Sensitive (SS) rats, 8 weeks of age.[9]

Protocol:

- House the Dahl SS rats in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.[10]
- For one week, feed the rats a normal salt diet (0.4% NaCl) for acclimatization.[9]
- To induce hypertensive nephropathy, switch the diet to a high-salt diet (4% to 8% NaCl) for a period of 3 to 4 weeks.[9][10]
- Monitor systolic blood pressure weekly using the tail-cuff method to confirm the development of hypertension.[11]
- Collect 24-hour urine samples weekly using metabolic cages to measure proteinuria.[11]
- Initiate treatment with **AC1903** (50 mg/kg, i.p., twice daily) or vehicle control at the start of the high-salt diet (preventative regimen) or after the establishment of proteinuria (therapeutic regimen).[3]

Focal Segmental Glomerulosclerosis (FSGS) Model (Adriamycin-Induced Nephropathy)

Animal Model: Male Sprague Dawley rats, 11-13 weeks old.[12]

Protocol:

- Acclimatize the rats for at least one week prior to the procedure.
- Induce FSGS by a single intravenous (i.v.) injection of Adriamycin (doxorubicin) at a dose of 5 mg/kg body weight.[12][13]
- Monitor the development of proteinuria by collecting 24-hour urine samples at baseline and weekly post-injection.
- Treatment with **AC1903** (50 mg/kg, i.p., twice daily) or vehicle can be initiated either before or after the Adriamycin injection, depending on the study design (prophylactic vs. therapeutic).

Efficacy Assessment Protocols

Measurement of Proteinuria

Protocol:

- House individual rats in metabolic cages for 24-hour urine collection.
- Measure the total urine volume.
- Centrifuge the urine samples to remove any debris.
- Determine the protein concentration in the urine supernatant using a suitable method such as the sulfosalicylic acid turbidity assay or a commercial kit.
- Calculate the total 24-hour urinary protein excretion (mg/24h) by multiplying the protein concentration (mg/mL) by the total urine volume (mL).

Quantification of Podocyte Number

Protocol:

- At the end of the study, perfuse the kidneys with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
- Embed the kidneys in paraffin and cut 4- μ m sections.
- Perform immunohistochemistry using a podocyte-specific nuclear marker, such as Wilms' tumor 1 (WT1).
- Acquire images of glomeruli at high magnification.
- Count the number of WT1-positive nuclei within the glomerular tuft for a representative number of glomeruli per animal.
- The average number of podocytes per glomerulus can then be calculated.

Quantitative Efficacy Data of AC1903 in Rat Models

The following tables summarize the reported efficacy of **AC1903** in preclinical rat models of kidney disease.

Model	Treatment Group	Outcome	Result	Reference
AT1R Transgenic Rat (Advanced Disease)	Vehicle	24h Proteinuria	Increased	[2]
AC1903 (50 mg/kg, b.i.d.)	24h Proteinuria	Significantly ameliorated	[2]	
Vehicle	Podocyte Number	Decreased	[2]	
AC1903 (50 mg/kg, b.i.d.)	Podocyte Number	Rescued	[2]	
Dahl Salt-Sensitive Rat (Onset)	Vehicle	24h Proteinuria	Increased	[2]
AC1903 (50 mg/kg, b.i.d.)	24h Proteinuria	Significantly ameliorated	[2]	
Dahl Salt-Sensitive Rat (Advanced Disease)	Vehicle	24h Proteinuria	Increased	[2]
AC1903 (50 mg/kg, b.i.d.)	24h Proteinuria	Significantly suppressed	[2]	
Vehicle	Podocyte Number	Decreased	[2]	
AC1903 (50 mg/kg, b.i.d.)	Podocyte Number	Rescued	[2]	

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **AC1903** in a rat model of kidney disease.

Experimental Workflow for AC1903 Efficacy Testing

[Click to download full resolution via product page](#)**Diagram 2.** Experimental Workflow for **AC1903** Efficacy Testing.

Conclusion

AC1903 represents a promising therapeutic agent for the treatment of progressive kidney diseases characterized by podocyte injury. The recommended dosage of 50 mg/kg, administered twice daily via intraperitoneal injection, has demonstrated significant efficacy in attenuating proteinuria and preserving podocyte numbers in established rat models of FSGS and hypertensive nephropathy. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of **AC1903**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadinstitute.org [broadinstitute.org]
- 4. Frontiers | TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models [frontiersin.org]
- 5. Balancing Calcium Signals through TRPC5 and TRPC6 in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Balancing calcium signals through TRPC5 and TRPC6 in podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AC1903 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Revealing the Pathogenesis of Salt-Sensitive Hypertension in Dahl Salt-Sensitive Rats through Integrated Multi-Omics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissociation of hypertension and renal damage after cessation of high salt diet in Dahl rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]
- 13. Adriamycin-induced glomerulosclerosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: AC1903 for Rat Models of Kidney Disease]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664771#recommended-dosage-of-ac1903-for-rat-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com